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2-Fluoroquinolin-8-ol

Cat. No.: B13009033
M. Wt: 163.15 g/mol
InChI Key: WCXGTOXVYJAQHV-UHFFFAOYSA-N
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Description

Significance of Fluorinated Quinolines in Contemporary Chemical Research

The incorporation of fluorine into organic molecules is a widely employed strategy in modern drug discovery and materials science. huji.ac.il Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. huji.ac.il

In the realm of quinoline (B57606) chemistry, fluorination has led to the development of the highly successful fluoroquinolone class of antibiotics. researchgate.net These compounds exhibit broad-spectrum antibacterial activity by targeting bacterial DNA gyrase and topoisomerase IV, enzymes essential for DNA replication. researchgate.net The presence of a fluorine atom is often crucial for their potent activity. Beyond antibiotics, fluorinated quinolines are investigated for a range of other potential therapeutic applications, including anticancer and antiviral agents. nih.govsigmaaldrich.com The strategic placement of fluorine can enhance the drug-like properties of the quinoline core, making it a subject of continuous research and development.

Overview of the 8-Hydroxyquinoline (B1678124) Scaffold and its Derivatives in Chemical Synthesis

The 8-hydroxyquinoline (oxine) scaffold is a privileged structure in chemistry, recognized for its potent metal-chelating properties and diverse biological activities. nih.govwikipedia.org This bicyclic system, consisting of a pyridine (B92270) ring fused to a phenol, can form stable complexes with a variety of metal ions. scispace.com This chelating ability is central to many of its applications, including its use as an analytical reagent for metal detection and as a component in organic light-emitting diodes (OLEDs). rroij.comscispace.com

From a synthetic standpoint, the 8-hydroxyquinoline core offers multiple sites for functionalization, allowing for the creation of a vast library of derivatives with tailored properties. rroij.comnih.gov The hydroxyl group and various positions on both the pyridine and benzene (B151609) rings can be modified through a range of organic reactions. nih.gov These modifications have been extensively explored to modulate the biological and photophysical properties of the 8-hydroxyquinoline scaffold, leading to compounds with applications as anticancer, neuroprotective, and antimicrobial agents. rroij.comnih.govbldpharm.com The synthesis of 8-hydroxyquinoline itself is often achieved through classic methods like the Skraup or Friedländer synthesis, starting from readily available precursors like o-aminophenol. rroij.comchemicalbook.com

While 2-Fluoroquinolin-8-ol is a recognized chemical entity, detailed, publicly available research findings specifically on this compound, including its synthesis and applications, are limited. The information presented is based on the broader, well-established principles of fluorinated quinolines and 8-hydroxyquinoline derivatives.

Interactive Data Tables

Below are interactive tables summarizing key information.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 142363-58-4 bldpharm.com
Molecular Formula C₉H₆FNO bldpharm.com
Molecular Weight 163.15 g/mol bldpharm.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H6FNO B13009033 2-Fluoroquinolin-8-ol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-fluoroquinolin-8-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-5-4-6-2-1-3-7(12)9(6)11-8/h1-5,12H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WCXGTOXVYJAQHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)O)N=C(C=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Fluoroquinolin 8 Ol and Analogous Structures

Direct C–H Fluorination Strategies

Direct C–H fluorination represents an atom-economical and efficient strategy for the synthesis of fluoroquinolines, avoiding the need for pre-installed leaving groups. chinesechemsoc.org However, achieving high regioselectivity on the electron-deficient quinoline (B57606) ring system presents a considerable challenge. chinesechemsoc.org

Regioselective C–H Fluorination of Quinolines

Achieving regioselectivity in the direct fluorination of quinolines is a complex task due to the multiple, electronically distinct C-H bonds. chinesechemsoc.org Electrophilic substitution on the quinoline ring often results in a mixture of products, with fluorination occurring at the 5-, 6-, and 8-positions. researchgate.net However, specific strategies have been developed to target certain positions.

Research has demonstrated that direct fluorination of 8-hydroxyquinoline (B1678124) with xenon difluoride yields 5-fluoro-8-quinolinol, indicating a preference for the C5 position in this specific substrate. researchgate.net For targeting other positions, directing groups are often necessary. For instance, a transition-metal-free protocol for the C5-fluorination of 8-aminoquinoline (B160924) amides and sulfonamides has been developed using Selectfluor as the fluorinating agent. scispace.comresearchgate.net

More recent advancements have enabled the selective fluorination of the C2 and C4 positions. A visible-light-induced, metal-free C–H fluorination of various quinoline substrates has shown a marked preference for the C2 site. chinesechemsoc.org This method uses N-fluorobenzenesulfonimide (NFSI) as the fluorine source. Another approach involves an electron-transfer-enabled concerted nucleophilic fluorination, which can provide a mixture of C2 and C4 fluorinated products, with selectivity influenced by substituents and the choice of acid. acs.org

Table 1: Selected Direct C–H Fluorination Methods for Quinoline Derivatives

Substrate Type Reagent(s) Position(s) Fluorinated Reference(s)
8-Hydroxyquinoline Xenon Difluoride C5 researchgate.net
8-Amidoquinolines Selectfluor C5 scispace.comresearchgate.net
Substituted Quinolines NFSI, Et3SiH, TFA, light C2 (major), C4 (minor) chinesechemsoc.org
Quinoline Selectfluor, Xanthone, light C2, C4 acs.org

Electrochemical Fluorination Protocols for Quinoline Derivatives

Electrochemical methods offer a powerful alternative for the direct fluorination of organic molecules, including quinolines. researchgate.net Anodic oxidation provides a means to incorporate fluorine atoms into the quinoline ring under controlled conditions. researchgate.net

A notable methodology involves the regioselective electrochemical 5,8-difluorination of quinolines. core.ac.ukgeorgiasouthern.edu This protocol utilizes a solution of hydrogen fluoride (B91410) in pyridine (B92270) (HF:pyridine, often called Olah's reagent) which serves as both the fluorine source and the supporting electrolyte. core.ac.ukgeorgiasouthern.edu The reaction is conducted in an undivided electrochemical cell with platinum electrodes at room temperature, typically affording moderate to good yields within a short reaction time of about two hours. core.ac.ukresearchgate.net This method has been successfully applied to a variety of quinoline derivatives. core.ac.uk For example, quinaldine (B1664567) (2-methylquinoline) unexpectedly yielded the 5,8-difluoro product in 70% yield rather than undergoing fluorination at the methyl group. core.ac.uk

Table 2: Electrochemical 5,8-Difluorination of Quinoline Derivatives

Substrate Product Yield Reference
Quinaldine 5,8-Difluoroquinaldine 70% core.ac.uk
Biquinoline 5,8,5',8'-Tetrafluorobiquinoline - core.ac.uk
Acridine 1,4,5,8-Tetrafluoroacridine - core.ac.uk
Papaverine 5,8-Difluoropapaverine - core.ac.uk

Metal-Free Regioselective Halogenation Approaches for 8-Substituted Quinolines

While direct C-H fluorination methods are advancing, protocols for other halogenations provide valuable insights into the reactivity of the quinoline core. An operationally simple and metal-free method has been established for the regioselective C5–H halogenation (chlorination, bromination, and iodination) of a wide array of 8-substituted quinoline derivatives. rsc.orgscispace.comresearchgate.netnih.gov

This reaction proceeds at room temperature under air, utilizing the inexpensive and atom-economical trihaloisocyanuric acids (trichloroisocyanuric acid - TCCA, tribromoisocyanuric acid - TBCA, or triiodoisocyanuric acid - TICA) as the halogen source. rsc.orgresearchgate.net The methodology exhibits high generality, providing the C5-halogenated product exclusively in good to excellent yields for most substrates. scispace.comnih.gov A key advantage is its excellent functional group tolerance, allowing for the halogenation of 8-alkoxyquinolines and various derivatives of quinolin-8-amine, such as phosphoramidates, tertiary amides, and carbamates, for the first time via this remote functionalization strategy. rsc.orgscispace.comresearchgate.net This approach serves as a valuable complement to existing metal-catalyzed methods. rsc.org

Precursor-Based Synthetic Routes

These routes involve the synthesis of 2-Fluoroquinolin-8-ol from intermediates that already possess a leaving group at the target position or can be activated towards fluorination.

Synthesis from Halogenated Quinoline Intermediates

A conventional and widely applied method for synthesizing fluoroarenes is through nucleophilic aromatic substitution (SNAr) of a corresponding chloro- or bromo-substituted precursor. researchgate.net In the context of 2-fluoroquinolines, this involves a halogen exchange (Halex) reaction where a chlorine atom at the C2 position is displaced by a fluoride ion. The C2 position of the quinoline ring is activated towards nucleophilic attack, making this a feasible strategy. nih.gov

The synthesis would typically start from 2-chloroquinolin-8-ol. The chlorine atom at the 2-position is susceptible to nucleophilic substitution. nih.govvulcanchem.com The reaction involves treating the 2-chloroquinoline (B121035) derivative with a nucleophilic fluoride source, such as potassium fluoride (KF) or cesium fluoride (CsF), often in a high-boiling polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or sulfolane. The efficiency of the reaction can sometimes be enhanced by the use of a phase-transfer catalyst. This approach was investigated for the synthesis of 5-fluoroprimaquine, where 5-chloro-6-methoxy-8-nitroquinoline (B8476077) was treated with various nucleophilic fluoride sources. researchgate.net

Utilization of Pyridine N-Oxides and 2-Pyridyltrialkylammonium Salts for Fluoroquinoline Synthesis

A more modern strategy for activating the C2 position of azaarenes towards nucleophilic fluorination involves the use of pyridine N-oxides. nih.gov The oxidation of the quinoline nitrogen to a quinoline N-oxide activates the C2 and C4 positions for nucleophilic attack. wikipedia.org

A facile, metal-free method allows for the regioselective conversion of pyridine N-oxides into 2-pyridyltrialkylammonium salts under mild conditions. nih.gov These salts are stable, isolable intermediates that serve as excellent precursors for the synthesis of 2-fluoropyridines. nih.gov This methodology is directly applicable to quinoline N-oxides. The process involves reacting the N-oxide with an activating agent (e.g., triflic anhydride) followed by trapping with a tertiary amine to form the ammonium (B1175870) salt. This salt can then be subjected to fluorination with a fluoride source to yield the 2-fluoroquinoline. nih.govacs.org This method has been successfully applied to the radiosynthesis of complex molecules for positron emission tomography (PET) imaging, highlighting its functional group compatibility and utility. nih.gov

Radiosynthesis of [¹⁸F]this compound ([¹⁸F]CABS13)

The development of radiolabeled compounds is crucial for positron emission tomography (PET) imaging, a non-invasive diagnostic tool. [¹⁸F]this compound, also known as [¹⁸F]CABS13, is a significant radiotracer.

A prevalent method for synthesizing [¹⁸F]this compound involves a two-step process starting from a protected precursor, 8-(benzyloxy)-2-chloroquinoline. rsc.orgrsc.org This pathway includes a nucleophilic radiofluorination followed by a deprotection step. nih.gov

The initial step is the radiofluorination of 8-(benzyloxy)-2-chloroquinoline. rsc.org This is typically achieved by reacting the precursor with fluorine-18 (B77423) labeled potassium cryptand fluoride ([K/K2.2.2]¹⁸F). rsc.orgrsc.org The reaction is generally conducted in a solvent like dimethyl sulfoxide (DMSO) at an elevated temperature, for instance, 135°C for 15 minutes. rsc.orgslideheaven.com

Following the successful incorporation of the ¹⁸F isotope, the benzyl (B1604629) protecting group is removed. rsc.org Catalytic hydrogenation is a common method for this deprotection step. rsc.orgrsc.org This is often carried out using a palladium-on-carbon (Pd/C) catalyst in the presence of hydrogen gas. rsc.org This process yields the final product, [¹⁸F]this compound. rsc.orgrsc.org This two-step approach has been reported to produce [¹⁸F]CABS13 in high radiochemical yields of approximately 30% (uncorrected) within a total synthesis time of about 70 minutes. rsc.orgrsc.org The resulting product exhibits high specific activity (>1 Ci/μmol) and radiochemical purity (>99%). rsc.orgrsc.org

An alternative protecting group, the benzyloxymethyl group, has also been utilized. nih.govacs.org This strategy also involves a radiofluorination step followed by deprotection to yield [¹⁸F]CABS13. nih.govacs.org

Reaction Step Reagents and Conditions Outcome Reference
Radiofluorination8-(benzyloxy)-2-chloroquinoline, [K/K2.2.2]¹⁸F, DMSO, 135°C, 15 minFormation of 8-(benzyloxy)-2-[¹⁸F]fluoroquinoline rsc.orgslideheaven.com
DeprotectionH₂, Pd/C, CH₃CN, room temperature, 15 min[¹⁸F]this compound ([¹⁸F]CABS13) rsc.org

To improve the efficiency, reproducibility, and safety of producing [¹⁸F]CABS13 for clinical and preclinical research, the manual synthesis process has been adapted for automated radiochemistry synthesis modules. nih.govnih.gov Automation is particularly advantageous for handling the short-lived fluorine-18 isotope and minimizing radiation exposure to personnel. nih.gov

Automated systems can perform the entire two-step synthesis, including the initial radiofluorination and the subsequent deprotection. nih.gov For instance, the synthesis has been successfully automated using a process that involves radiofluorination followed by deprotection of an O-benzyloxymethyl group. nih.govacs.org This automated production resulted in an uncorrected radiochemical yield of 19 ± 5%, with chemical and radiochemical purities of ≥95%. nih.govacs.org The specific activity achieved was high (>2.5 Ci/μmol), and the total synthesis time was approximately 80 minutes. nih.govacs.org

The integration of microfluidic technology has further refined the automated synthesis. advion.com A flow radiofluorination and flow hydrogenation device has been employed for the deprotection step, specifically for the removal of the O-benzyl protecting group, which can be accomplished rapidly, within 3 minutes. nih.govadvion.com The use of automated modules, such as the GE TRACERlab FX-FN, has become common for the synthesis of various ¹⁸F-labeled radiotracers, highlighting the adaptability of these systems for compounds like [¹⁸F]CABS13. researchgate.netresearchgate.net

Parameter Automated Synthesis of [¹⁸F]CABS13 Reference
PrecursorO-benzyloxymethyl protected 2-chloroquinoline nih.govacs.org
Radiochemical Yield (uncorrected)19 ± 5% nih.govacs.org
Chemical & Radiochemical Purity≥95% nih.govacs.org
Specific Activity>2.5 Ci/μmol nih.govacs.org
Total Synthesis Time~80 minutes nih.govacs.org

Principles of Green Chemistry in Quinoline Synthesis Relevant to Fluorinated Derivatives

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. ijpsjournal.comcore.ac.uk These principles are increasingly being applied to the synthesis of quinolines and their derivatives, including fluorinated analogs. ijpsjournal.compreprints.org

Key green chemistry principles relevant to fluorinated quinoline synthesis include:

Waste Prevention: Designing synthetic routes that minimize waste generation. ijpsjournal.com

Atom Economy: Maximizing the incorporation of all materials used in the process into the final product. ijpsjournal.com

Less Hazardous Chemical Synthesis: Using and generating substances that possess little or no toxicity to human health and the environment. ijpsjournal.com This is particularly relevant in moving away from traditional, often harsh, reagents.

Safer Solvents and Auxiliaries: The use of safer solvents or, ideally, solvent-free conditions is a cornerstone of green chemistry. preprints.orgtandfonline.com For example, microwave-assisted synthesis of 4-aminoquinolines has been achieved in a solvent-free manner. preprints.org

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible. tandfonline.com Microwave-assisted synthesis can also contribute to energy efficiency by significantly reducing reaction times. ijpsjournal.compreprints.org

Use of Renewable Feedstocks: Sourcing starting materials from renewable resources. ijpsjournal.com

Use of Catalysis: Preferring catalytic reagents over stoichiometric ones, as they are more efficient and generate less waste. rroij.com

Recent advancements in the green synthesis of quinolines include the use of microwave irradiation, ionic liquids, deep eutectic solvents, and biocatalysts. ijpsjournal.compreprints.org For instance, a microwave-assisted, solvent-free method for synthesizing 4-aminoquinoline (B48711) derivatives using a zinc iodide or zinc chloride catalyst has been reported, achieving high yields in short reaction times. preprints.org While this specific example does not produce this compound, the principles are directly applicable to the development of greener synthetic routes for fluorinated quinolines. The goal is to create synthetic pathways that are not only efficient and high-yielding but also environmentally benign. core.ac.uk

Chemical Reactivity and Mechanistic Investigations of 2 Fluoroquinolin 8 Ol

Nucleophilic Fluorination Reaction Mechanisms

The introduction of a fluorine atom onto an azaarene ring, such as in quinoline (B57606), via nucleophilic substitution is a challenging endeavor. Traditional mechanisms often involve high-energy intermediates, but recent advancements have uncovered novel, more efficient pathways.

Electron-Transfer-Enabled Concerted Nucleophilic Fluorination in Azaarene Systems

A significant breakthrough in the C–H fluorination of electron-deficient azaarenes involves a novel mechanism that bypasses the formation of high-energy Meisenheimer intermediates. acs.orgnih.gov This strategy, termed electron-transfer-enabled concerted nucleophilic aromatic substitution (CSNAr), operates through a chain process. acs.orgnih.gov The reaction is initiated to generate a key intermediate, TEDA2+•F− (from Selectfluor), which then engages in a fluoride-coupled electron transfer to the protonated quinoline. acs.org This transfer occurs concurrently with deprotonation, a process described as an asynchronous concerted F-e-H+ transfer. acs.orgnih.gov

This concerted mechanism avoids the high activation barriers typically associated with the elimination of a hydride from a Meisenheimer complex. acs.orgthieme-connect.com The resulting electron-rich π-radical is then oxidized by an agent like Selectfluor to yield the final fluorinated product and regenerate the radical cation to propagate the chain. acs.org This approach represents a conceptually new way to achieve C–H fluorination in azaarenes and has been successfully applied to the nucleophilic oxidative fluorination of quinolines for the first time. acs.orgnih.gov

Formation and Reactivity of Meisenheimer Intermediates in Fluorination Processes

In classical nucleophilic aromatic substitution (SNAr) reactions, the addition of a nucleophile (like fluoride) to an aromatic ring leads to a resonance-stabilized anionic intermediate known as a Meisenheimer complex. acs.org However, in the context of C-H fluorination of azaarenes, this pathway is fraught with difficulty. acs.orgnih.gov The primary challenge is that the Meisenheimer intermediate formed after fluoride (B91410) attack is often high in energy. thieme-connect.com

Furthermore, the subsequent rearomatization step requires the expulsion of a hydride ion (H-), which is a very poor leaving group. acs.org Consequently, the reverse reaction—the elimination of the fluoride ion—is kinetically favored, preventing the formation of the desired fluorinated product. nih.gov Due to these high energy barriers, direct nucleophilic fluorination of azaarenes that proceeds via a stable Meisenheimer intermediate has remained elusive, prompting the development of alternative strategies like the concerted mechanism described previously. acs.orgthieme-connect.com

Site-Specific C–H Activation and Functionalization of Quinolines

Directing chemical reactions to a specific carbon-hydrogen (C-H) bond on the quinoline scaffold is a central goal in organic synthesis, enabling the creation of valuable derivatives. mdpi.comacs.org Transition metal catalysis is a primary strategy for achieving this site-selectivity. mdpi.com

The electronic properties of the quinoline ring inherently make the C2 and C4 positions electrophilic, and thus targets for nucleophilic metalation. polyu.edu.hk In contrast, the C8 position can be functionalized by leveraging its proximity to the Lewis basic nitrogen atom, which can direct a catalyst. polyu.edu.hk More challenging are the remote C5, C6, and C7 positions on the benzene (B151609) portion of the ring. polyu.edu.hk

Various transition metals have been employed to achieve site-selective functionalization:

Palladium (Pd): Pd-based catalysts are widely used for C-H functionalization, including the introduction of aryl and heteroaryl groups, often at the C2 position of quinoline N-oxides. mdpi.com

Rhodium (Rh): Rhodium catalysts have been used for the alkylation of quinolines. mdpi.com

Copper (Cu): Copper catalysis has enabled the remote C-H functionalization at the C5 position of 8-aminoquinolines through a radical-based, single-electron-transfer process. nih.govwiley.com This method can be used to form a variety of bonds, including C-S, C-O, C-Br, C-N, C-C, and C-I. nih.govwiley.com

Nickel (Ni): Nickel-catalyzed methods have been developed for the exclusive C3-functionalization of unactivated quinolines at room temperature without the need for a directing group. polyu.edu.hk The mechanism involves the formation of 1,4-dihydroquinoline (B1252258) intermediates. polyu.edu.hk

Iridium (Ir): Iridium-catalyzed C-H borylation has been shown to be effective for the functionalization of fluoroquinolines, selectively targeting the C7 position. acs.org This creates a versatile quinoline boronic ester that can undergo further reactions, such as Suzuki-Miyaura couplings. acs.org

The table below summarizes examples of site-specific C-H functionalization reactions on the quinoline core.

PositionMetal CatalystReaction TypeFunctional Group AddedReference
C2 PalladiumHeteroarylationIndole mdpi.com
C3 NickelThioetherificationVarious polyu.edu.hk
C5 CopperSulfonylationSulfonyl nih.govwiley.com
C7 IridiumBorylationBoronic Ester acs.org
C8 RhodiumC-C CouplingAryl rsc.org

Photochemical Reactions and Dearomative Cycloadditions Involving Fluorinated Quinolines

Photochemistry offers a powerful and mild approach to access unique molecular structures from quinoline derivatives that are often inaccessible through thermal reactions. nih.gov Upon absorbing light, quinolones can generate highly reactive intermediates, including excited singlet and triplet states. mdpi.com For many fluoroquinolones, a key photochemical reaction is the reductive defluorination, involving the elimination of the fluorine atom. mdpi.com

Key examples of dearomative cycloadditions include:

[4+2] Cycloaddition: An energy-transfer-mediated, highly regio- and diastereoselective intermolecular [4+2] cycloaddition has been developed for quinolines with various alkenes. This method creates complex polycyclic structures with excellent control over stereochemistry. nih.gov

[2+2] Cycloaddition: The "on-water" acceleration of a photocatalytic [2+2] cycloaddition between heteroaromatics and ethenesulfonyl fluorides has been reported. This method highlights the unique role of water in promoting reactivity at the water-oil interface, as conventional solvents were found to be ineffective. researchgate.net

These photochemical strategies expand the synthetic toolkit for modifying quinoline scaffolds, enabling the rapid construction of molecular complexity relevant to medicinal chemistry. nih.govuni-regensburg.de

Reduction Reactions of Quinoline Derivatives

The reduction of the quinoline ring system is a fundamental transformation that yields dihydro- and tetrahydroquinoline derivatives. pharmaguideline.comwikipedia.org The specific product depends on the reagents and conditions used. pharmaguideline.com

Common reduction methods include:

Catalytic Hydrogenation: Using a catalyst, typically in methanol (B129727), quinoline can be fully reduced to 1,2,3,4-tetrahydroquinoline. pharmaguideline.com

Dissolving Metal Reduction: The use of lithium in liquid ammonia (B1221849) can produce 1,4-dihydroquinoline. pharmaguideline.com

Hantzsch Ester Reduction: In the presence of an iodoimidazolinium-based catalyst, Hantzsch ester can reduce quinoline to tetrahydroquinoline via a 1,4-reduction pathway to an enamine intermediate, which is then further reduced. acs.org

A notable application of this chemistry is in the synthesis of radiolabeled compounds for positron emission tomography (PET). A rapid microfluidic flow hydrogenation method has been developed for the deprotection of 18F-labeled compounds. Specifically, this technique was used for the rapid removal of an O-benzyl protecting group to prepare 2-[18F]fluoroquinolin-8-ol in under three minutes. advion.comnih.gov This demonstrates the utility of reduction reactions in the final steps of synthesizing complex quinoline derivatives. advion.comnih.gov

Derivatization Strategies and Novel Compound Synthesis from 2 Fluoroquinolin 8 Ol

Functionalization of the Quinolone Core for Scaffold Diversification

One notable example involves the synthesis of 2-(1,3-benzoxazol-2-yl)-6-fluoroquinolin-8-ol. This derivatization introduces a benzoxazole (B165842) moiety at the 2-position of the quinoline (B57606) ring. The synthesis involves the condensation of an appropriate aldehyde with 2-aminophenol, followed by cyclization. scispace.com This type of functionalization can significantly alter the electronic and steric profile of the parent molecule, potentially leading to new biological activities or enhanced material properties.

Further diversification can be achieved by introducing small hydrophobic groups like methyl groups or additional fluorine atoms onto the phenolic ring of the quinoline structure. scispace.com Additionally, the installation of various carboxylic acid derivatives, including esters, amides, carbamates, and ureas, at the C2-position represents another effective method for scaffold modification and diversification. scispace.com These modifications highlight the versatility of the quinolone core in generating a library of compounds with varied functionalities.

A recent study reported the synthesis of novel Co(II) and Zn(II) complexes using a ligand derived from 2-chloro-6-fluoroquinoline-3-carbaldehyde (B1607959). The ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, was prepared and subsequently complexed with the metal ions. nih.govacs.org This demonstrates how functionalization at the 2 and 3-positions of the quinoline core can lead to the creation of complex coordination compounds.

Table 1: Examples of Quinolone Core Functionalization

Starting MaterialReagents and ConditionsProductYieldReference
6-fluoroquinolin-8-ol derivative1. 2-aminophenol, EtOH, glacial acetic acid, reflux; 2. DDQ, toluene, reflux2-(1,3-benzoxazol-2-yl)-6-fluoroquinolin-8-ol70% scispace.com
2-chloro-6-fluoroquinoline-3-carbaldehyde2-aminoethan-1-ol, 100°C(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol87% nih.govacs.org
(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanolZnCl₂, TEA, methanol (B129727), reflux[Zn(HL)₂]68% nih.govacs.org
(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanolCoCl₂·6H₂O, TEA, methanol, reflux[Co(HL)₂(H₂O)₂]65% acs.org

Note: This table is interactive and can be sorted by clicking on the column headers.

Synthesis of Fluoroalkyl and Fluorotriazole Derivatives

The introduction of fluoroalkyl and fluorotriazole groups onto the 8-hydroxyquinoline (B1678124) scaffold represents a sophisticated strategy to modulate the properties of the parent compound. These modifications can enhance metabolic stability, binding affinity, and membrane permeability.

A study by Liang et al. described the synthesis of fluoroalkyl and fluorotriazole derivatives based on a scaffold similar to 2-fluoroquinolin-8-ol. nih.gov Their approach involved a multi-step synthesis starting from a protected 8-hydroxyquinoline derivative. For the fluoroalkyl derivatives, the synthesis included protection of the hydroxyl group, oxidation to an aldehyde, reduction to an alcohol, and subsequent alkylation with a fluoroalkyl tosylate. nih.gov

For the synthesis of fluorotriazole derivatives, a similar pathway was followed to introduce a propargyl group, which then underwent a Huisgen cycloaddition (click chemistry) with a fluoroalkyl azide. This reaction is highly efficient and allows for the modular assembly of complex structures. nih.gov The resulting triazole derivatives demonstrated significant potential in biological applications, showcasing the utility of this synthetic strategy.

Table 2: Synthesis of Fluoroalkyl and Fluorotriazole Derivatives of an 8-Hydroxyquinoline Scaffold

Derivative TypeKey Reaction StepsReagents and ConditionsProductOverall YieldReference
FluoroalkylAlkylationNaH, DMF, fluoroalkyl tosylateFluoroalkylated 8-hydroxyquinoline derivative16-18% nih.gov
FluorotriazoleHuisgen CycloadditionFluoroalkyl azide, CuSO₄, Na ascorbate, THF/H₂OFluorotriazole-containing 8-hydroxyquinoline derivative39-49% nih.gov

Note: This table is interactive and can be sorted by clicking on the column headers.

Development of Schiff Base Derivatives Incorporating 8-Hydroxyquinoline Units

Schiff base derivatives of 8-hydroxyquinoline are a well-established class of compounds with a wide range of applications, particularly as metal ion chemosensors and in the development of coordination polymers. The synthesis of these derivatives typically involves the condensation of an amino-substituted 8-hydroxyquinoline with an aldehyde or ketone. sioc-journal.cnepstem.net

While direct synthesis from this compound is not extensively documented, the general synthetic routes for related compounds are informative. For instance, Schiff bases have been prepared from 8-aminoquinoline (B160924) and various aldehydes, such as 2-hydroxy-5-nitrobenzaldehyde, to yield ligands that can coordinate with metal ions like Co(II), Ni(II), Cu(II), Zn(II), and Pd(II). urfu.ru

Another approach involves the preparation of an aldehyde-functionalized 8-hydroxyquinoline, which can then be reacted with a hydrazine (B178648) derivative. For example, 5-chloro-8-hydroxyquinoline-7-carbaldehyde (B3301372) has been condensed with salicylaldehyde (B1680747) hydrazone to produce a novel Schiff base. epstem.net This compound was then investigated for its ability to detect metal ions through fluorescence. epstem.net

A study on a 6-fluoroquinoline (B108479) derivative involved the preparation of a ligand, (E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol, from 2-chloro-6-fluoroquinoline-3-carbaldehyde and 2-aminoethan-1-ol. This ligand, which contains an imine group characteristic of Schiff bases, was then used to synthesize zinc(II) and cobalt(II) complexes. nih.govacs.org

Table 3: Synthesis of Schiff Base Derivatives from Substituted Quinolines

Quinoline Starting MaterialReactantProductReference
8-aminoquinoline2-hydroxy-5-nitrobenzaldehyde(E)-4-nitro-2-((quinolin-8-ylimino)methyl)phenol urfu.ru
5-chloro-8-hydroxyquinoline-7-carbaldehyde2-(hydrazineylidenemethyl)phenol5-chloro-7-(((-2-hydroxybenzylidene) hydrazineylidene) methyl)quinolin-8-ol epstem.net
2-chloro-6-fluoroquinoline-3-carbaldehyde2-aminoethan-1-ol(E)-2-(((6-fluoro-2-((2-hydroxyethyl)amino)quinolin-3-yl)methylene)amino)ethanol nih.govacs.org

Note: This table is interactive and can be sorted by clicking on the column headers.

Derivatization for Enhanced Analytical Detection Properties

Derivatization of this compound has been successfully employed to develop probes for analytical detection, most notably for positron emission tomography (PET) imaging. The introduction of a fluorine-18 (B77423) ([¹⁸F]) isotope into the molecule allows for its use as a radiotracer to visualize and quantify biological processes in vivo.

A key example is the synthesis of [¹⁸F]this compound, also known as [¹⁸F]CABS13. nih.govscispace.com The radiosynthesis was achieved by reacting a benzyloxy-2-chloroquinoline precursor with [¹⁸F]fluoride, followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group. This two-step process yielded the desired radiotracer with high radiochemical purity and specific activity. scispace.com

The development of such radiolabeled derivatives is crucial for advancing diagnostic imaging techniques. The ability to track the distribution and accumulation of these probes in the body can provide valuable information about disease states.

Furthermore, 8-hydroxyquinoline derivatives are widely recognized for their use as fluorescent chemosensors for metal ions. The chelation of metal ions by the 8-hydroxyquinoline core often leads to a significant increase in fluorescence emission, a phenomenon that can be exploited for sensitive and selective detection. Derivatization of the this compound scaffold could therefore lead to the development of novel fluorescent probes for various analytical applications, including the detection of biologically important metal ions.

Table 4: Synthesis of [¹⁸F]this compound for PET Imaging

PrecursorRadiosynthesis StepsProductRadiochemical YieldReference
Benzyloxy-2-chloroquinoline1. Reaction with [¹⁸F]potassium cryptand fluoride (B91410); 2. Catalytic hydrogenation[¹⁸F]this compound ([¹⁸F]CABS13)30% (uncorrected) scispace.com

Note: This table is interactive and can be sorted by clicking on the column headers.

Coordination Chemistry of 2 Fluoroquinolin 8 Ol and Its Metal Complexes

Design and Synthesis of Fluorinated 8-Hydroxyquinoline-Based Metal Ionophores

The strategic design and synthesis of fluorinated 8-hydroxyquinoline (B1678124) derivatives, including 2-fluoroquinolin-8-ol, have been a focal point in the development of metal ionophores. nih.govacs.org The primary goal is to enhance properties such as metal binding affinity, selectivity, and in vivo stability by introducing fluorine atoms at various positions on the 8-hydroxyquinoline (8-HQ) core. nih.govmdpi.com This approach builds upon the established metal-chelating capabilities of 8-HQ and its derivatives, like clioquinol (B1669181) (CQ) and PBT2, which have shown promise in modulating metal-induced Aβ aggregation relevant to neurodegenerative diseases. nih.govmdpi.com

The synthesis of these fluorinated compounds often involves multi-step processes. For instance, a general method for preparing fluorinated 8-hydroxyquinolines can be adapted from procedures used for analogous compounds. vulcanchem.com One approach involves the preparation of a suitable precursor followed by catalytic hydrogenation. vulcanchem.com For example, a precursor can be dissolved in a solvent like anhydrous acetonitrile, and then treated with hydrogen gas in the presence of palladium catalysts, such as Pd(OH)₂ and Pd/C. vulcanchem.com After the reaction, the catalyst is removed by filtration, and the product is isolated and purified. vulcanchem.com

The design strategy is rooted in the understanding that the position of the fluorine substituent significantly influences the electronic properties of the quinoline (B57606) ring and, consequently, its interaction with metal ions. nih.gov By systematically placing fluorine atoms on the 8-HQ scaffold, researchers aim to fine-tune the ligand's ability to chelate metals like copper (Cu) and zinc (Zn). nih.gov This strategic fluorination has led to the identification of several promising compounds with enhanced metal ionophore activity. nih.govacs.org

Interactive Table: Comparison of Copper Uptake in Fluorinated 8-Hydroxyquinoline Derivatives

Compound Copper Uptake (Fold Increase vs. Control)
8HQ (1) ~20
This compound (CABS13, 5) Inferior to 8HQ
3-Fluoro-8-hydroxyquinoline (6) Inferior to 8HQ
4-Fluoro-8-hydroxyquinoline (7) ~22
5-Fluoro-8-hydroxyquinoline (8) ~38
6-Fluoro-8-hydroxyquinoline (9) ~14

Data sourced from studies on fluorinated 8-hydroxyquinoline derivatives. nih.gov

Elucidation of Chelation Modes and Coordination Geometries of Metal Complexes

The chelation of metal ions by this compound, an 8-hydroxyquinoline derivative, occurs through the nitrogen atom of the quinoline ring and the oxygen atom of the hydroxyl group, forming a stable five-membered ring with the metal ion. escholarship.orgscirp.orgcsbsju.edu This bidentate coordination is a characteristic feature of 8-hydroxyquinoline-based ligands. scirp.orgcsbsju.edu The formation of these chelate complexes is a key factor in their enhanced stability compared to complexes with monodentate ligands, a phenomenon known as the chelate effect. libretexts.orgshivajichk.ac.in

The coordination geometry of the resulting metal complexes can vary depending on the metal ion, its oxidation state, and the stoichiometry of the complex. Common coordination numbers for transition metal complexes are four, five, and six, which correspond to distinct geometries. libretexts.orglibretexts.orgyoutube.com

For divalent metal ions like Co(II) and Zn(II), complexes with 8-hydroxyquinoline derivatives often adopt tetrahedral or octahedral geometries. scirp.orgresearchgate.net In a 1:2 metal-to-ligand ratio, a tetrahedral geometry can be formed. scirp.org However, if solvent molecules, such as water, are also coordinated to the metal center, an octahedral geometry is often observed. scirp.orgresearchgate.net For instance, complexes with the general formula [M(L)₂(H₂O)₂], where L is the deprotonated 8-hydroxyquinoline ligand, typically exhibit an octahedral structure. researchgate.netbendola.com

The specific geometry can be influenced by several factors, including the steric hindrance of the ligands and the electronic configuration of the metal ion. shivajichk.ac.inlibretexts.org For example, square planar geometry is also a possibility for four-coordinate complexes, particularly with d⁸ metal ions. libretexts.org The coordination environment can be elucidated through various analytical techniques, including single-crystal X-ray crystallography, which provides definitive structural information. mdpi.com

Synthesis and Structural Characterization of Transition Metal Complexes (e.g., Co(II) and Zn(II) Fluoroquinoline Complexes)

The synthesis of transition metal complexes with fluorinated quinoline ligands, such as derivatives of this compound, typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.govacs.orgnih.gov For the preparation of Co(II) and Zn(II) complexes, the ligand is often dissolved in a polar solvent like methanol (B129727), and a solution of the corresponding metal chloride (e.g., CoCl₂·6H₂O or ZnCl₂) is added, often in a 2:1 ligand-to-metal molar ratio. scirp.orgnih.govacs.org The reaction is frequently carried out under reflux to ensure completion. nih.govacs.org The resulting solid complex can then be isolated by filtration, washed, and dried. nih.govacs.org

The structural characterization of these newly synthesized complexes is crucial for understanding their properties. A variety of spectroscopic and analytical techniques are employed for this purpose. nih.govacs.orgnih.gov

Elemental Analysis: This technique provides the percentage composition of elements (C, H, N, etc.) in the complex, which helps in confirming the proposed molecular formula. nih.govacs.org

Molar Conductance: Measurements of molar conductivity in a solvent like DMSO or methanol can indicate whether the complex is an electrolyte or non-electrolyte, providing insights into its ionic nature. bendola.commdpi.comnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the coordination sites of the ligand. Changes in the vibrational frequencies of functional groups, such as the C=N and C-O bands, upon complexation provide evidence of metal-ligand bond formation. scirp.orgnih.gov The appearance of new bands at lower frequencies can be attributed to the M-N and M-O stretching vibrations. nih.gov

UV-Visible Spectroscopy: This technique provides information about the electronic transitions within the complex and can help in deducing the coordination geometry. scirp.orgmdpi.com The d-d transitions observed for Co(II) complexes, for example, are characteristic of their geometry (e.g., octahedral or tetrahedral). researchgate.net

Mass Spectrometry: This method helps in determining the molecular weight of the complex, further confirming its composition. nih.gov

Thermogravimetric Analysis (TGA): TGA can be used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. nih.gov

Interactive Table: Physicochemical Data for a Representative Zn(II) Fluoroquinoline Complex

Property Value
Molecular Formula [Zn(HL)₂]
Yield 68%
Melting Point 205–210 °C
Molar Conductance (MeOH) 8.30 ± 0.31 Ω⁻¹ mol⁻¹ cm²
Color Light yellow

Data based on a representative Zn(II) complex with a bidentate fluoroquinoline derivative ligand. nih.govacs.org

Spectroscopic and Computational Analysis of Metal-Ligand Interactions

The intricate dance between a metal ion and a ligand like this compound is unveiled through a combination of spectroscopic techniques and computational modeling. These methods provide a detailed picture of the bonding, structure, and electronic properties of the resulting metal complexes. bendola.comnih.govresearchgate.net

Spectroscopic Analysis:

UV-Visible Spectroscopy: This technique probes the electronic transitions within the complex. The absorption bands can be assigned to ligand-to-metal charge transfer (LMCT) transitions or d-d transitions for transition metals. researchgate.net For instance, in copper(II) complexes, the position of the d-d transitions can provide clues about the coordination geometry. bendola.com

Fluorescence Spectroscopy: 8-hydroxyquinoline and its derivatives are known to be weakly fluorescent on their own. scispace.com However, upon chelation with metal ions, a significant enhancement in fluorescence is often observed due to increased molecular rigidity. scispace.comacs.org This property is not only useful for sensing applications but also provides evidence of complex formation.

Infrared (IR) Spectroscopy: As mentioned previously, shifts in the vibrational frequencies of the ligand upon coordination are indicative of metal-ligand bond formation. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: For diamagnetic complexes like those of Zn(II), ¹H and ¹³C NMR spectroscopy can provide detailed information about the structure of the ligand within the complex. nih.govnih.gov

Computational Analysis:

Density Functional Theory (DFT): DFT calculations have become an indispensable tool in coordination chemistry. bendola.comnih.govresearchgate.net They allow for the optimization of the geometry of the metal complexes, providing theoretical structures that can be compared with experimental data. bendola.com

Time-Dependent DFT (TD-DFT): This extension of DFT is used to calculate the electronic absorption spectra of the complexes, which can then be compared with the experimental UV-Vis spectra to aid in the assignment of electronic transitions. nih.gov

Molecular Orbital Analysis: Computational methods can be used to visualize the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals provides insights into the chemical reactivity and kinetic stability of the complex. bendola.com

Natural Bond Orbital (NBO) Analysis: NBO analysis can reveal details about charge transfer interactions between the ligand's donor atoms and the metal ion's orbitals, quantifying the nature of the metal-ligand bond. rsc.org

These computational approaches not only support the interpretation of spectroscopic data but also provide predictive insights into the properties and reactivity of the metal complexes. nih.govwiserpub.comchemrxiv.org

Impact of Fluorine Substitution on Metal Binding Affinity and Selectivity

The introduction of a fluorine atom onto the 8-hydroxyquinoline scaffold, as in this compound, can significantly modulate the metal binding affinity and selectivity of the ligand. nih.govvulcanchem.com This is due to the unique electronic properties of fluorine, particularly its high electronegativity, which can alter the electron density distribution within the ligand. mdpi.com

The position of the fluorine substituent is critical. nih.gov Depending on its location, it can have an electron-withdrawing or, in some cases, a subtle electron-donating effect through resonance. This, in turn, influences the pKa of the hydroxyl group and the basicity of the quinoline nitrogen, which are the two donor atoms involved in chelation. escholarship.org

Impact on Binding Affinity:

The electronic effects of the fluorine atom can either increase or decrease the stability of the resulting metal complex. libretexts.org An increase in the electron-donating character of the ligand generally leads to stronger metal-ligand bonds and thus higher binding affinity. scispace.com Conversely, strong electron-withdrawing groups can sometimes decrease the binding affinity. Studies have shown that the strategic placement of fluorine can indeed lead to improved binding affinity for certain metal ions. nih.gov

Impact on Selectivity:

Fluorine substitution can also enhance the selectivity of the ligand for a particular metal ion. nih.gov Selectivity arises from a combination of factors, including the preferred coordination geometry of the metal ion, the "hardness" or "softness" of the metal and donor atoms (HSAB theory), and the steric constraints imposed by the ligand. By altering the electronic and steric properties of the 8-hydroxyquinoline core, fluorine substitution can fine-tune the ligand's preference for one metal ion over another. For example, some fluorinated derivatives have shown improved selectivity for Cu²⁺ and Zn²⁺. nih.gov

Research in this area often involves comparing the metal binding properties of a series of fluorinated analogues with the parent 8-hydroxyquinoline. nih.gov Techniques like fluorescence titration are commonly used to determine the binding constants and stoichiometry of the metal complexes, allowing for a quantitative assessment of the impact of fluorination. acs.org The ultimate goal is to design ligands with tailored affinity and selectivity for specific applications, such as the development of targeted therapeutics or sensitive analytical probes. nih.govacs.org

Advanced Spectroscopic and Structural Characterization of 2 Fluoroquinolin 8 Ol and Its Derivatives

Vibrational Spectroscopy (FTIR, Raman Spectroscopy)

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, offers valuable information about the functional groups and bonding arrangements within 2-fluoroquinolin-8-ol and its derivatives.

For instance, the IR spectrum of 1-(8-fluoroquinolin-3-yl)ethan-1-ol, a derivative of this compound, displays a characteristic O-H stretching band around 2539 cm⁻¹. It also shows aromatic C-H and C-F stretching vibrations, which confirm the presence of the respective functional groups. In studies of other quinoline (B57606) derivatives, such as those with a benzothiazole (B30560) group, FTIR is used alongside other techniques to confirm the structure of the synthesized compounds. scispace.com Similarly, for novel Co(II) and Zn(II) fluoroquinoline complexes, FTIR data, recorded using KBr pellets in the 4000–400 cm⁻¹ range, is a key component of their structural characterization. acs.org

Electronic Spectroscopy (UV-Vis Absorption & Emission Spectroscopy, Photoluminescence)

Electronic spectroscopy, encompassing UV-Vis absorption, emission, and photoluminescence studies, reveals information about the electronic transitions within the molecule and its fluorescent properties. The UV-Vis spectrum of a molecule is influenced by its chromophores and the solvent used. upi.edu

For this compound, UV-Vis absorption and photoemission spectroscopy are among the methods used for its characterization. slideheaven.com The UV-Vis spectra of quinoline derivatives are often recorded in various solvents to observe the effect on the electronic transitions. researchgate.net For example, the UV-Vis absorption spectra of o-terphenyl-based quinoline (o-TQ) derivatives have been recorded in solvents like acetone, 1,4-dioxane, dichloromethane, and DMSO. keio.ac.jp The absorption maxima for a related compound, 3-fluoroquinolin-6-ol, are observed at 254 nm (π→π* transition) and 310 nm (n→π* transition), which is consistent with conjugated aromatic systems. vulcanchem.com The photoluminescence properties of these compounds are also of significant interest, particularly for applications in bioimaging. dntb.gov.ua For example, the fluorescence properties of certain boron-complexed ligands derived from quinoline have been noted, with some showing emissions above 600 nm. nih.gov

The following table summarizes the UV-Vis absorption maxima for a related quinoline derivative.

CompoundWavelength (nm)TransitionReference
3-Fluoroquinolin-6-ol254π→π vulcanchem.com
3-Fluoroquinolin-6-ol310n→π vulcanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules, providing detailed information about the hydrogen and carbon framework.

For this compound, ¹H and ¹³C NMR spectra have been recorded on a 700 MHz spectrometer in CDCl₃. nih.gov The ¹H NMR spectrum shows distinct signals for the aromatic protons, with chemical shifts (δ) reported in parts per million (ppm). nih.gov The ¹³C{¹H} NMR spectrum reveals the carbon skeleton, with the fluorine substitution influencing the chemical shifts of nearby carbon atoms. nih.gov A study of various O- and N,O-substituted 8-quinolinol derivatives utilized extensive NMR techniques, including homodecoupling and 2D-NMR experiments like COSY-45°, NOESY, and HeteroCOSY, to elucidate their structures. nih.gov

Below are the reported NMR data for this compound. nih.gov

¹H NMR (700 MHz, CDCl₃):

δ 8.26 (dd, J = 8.8, 7.7 Hz, 1H)

δ 7.45 (t, J = 7.9 Hz, 1H)

δ 7.40 – 7.34 (multiple peaks, 2H)

δ 7.23 (dd, J = 7.6, 1.3 Hz, 1H)

δ 7.10 (dd, J = 8.8, 2.3 Hz, 1H)

¹³C{¹H} NMR (176 MHz, CDCl₃):

δ 160.5 (d, J = 246.0 Hz)

δ 151.3 (d, J = 2.1 Hz)

δ 142.5 (d, J = 9.6 Hz)

δ 135.3 (d, J = 13.3 Hz)

δ 127.2 (d, J = 2.5 Hz)

δ 127.1 (d, J = 2.0 Hz)

δ 118.1

δ 112.1

δ 110.6 (d, J = 40.9 Hz)

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and fragmentation pattern of this compound and its derivatives, confirming their elemental composition.

Electrospray ionization mass spectrometry (ESI-MS) has been used for the mass determination of this compound. slideheaven.com High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which is crucial for confirming the molecular formula. For example, the HRMS (ESI) for 6-fluorobenzofuro[3,2-c]quinoline, a related derivative, was calculated as 238.0663 for [M+H]⁺ and found to be 238.0667. mdpi.com Similarly, for 1-(8-fluoroquinolin-3-yl)ethan-1-ol, the molecular ion peak is observed at m/z 191, consistent with its molecular formula C₁₁H₁₀FNO.

X-ray Diffraction (Powder and Single Crystal X-ray Diffraction)

X-ray diffraction techniques are powerful tools for determining the solid-state structure of crystalline materials, including the precise arrangement of atoms in the crystal lattice.

While specific X-ray diffraction data for this compound is not detailed in the provided context, the crystal structures of related quinoline derivatives have been resolved using single-crystal X-ray diffraction. researchgate.net This technique provides definitive proof of the molecular structure and stereochemistry. In the broader context of amyloid research, cryogenic electron microscopy (cryo-EM) and solid-state NMR (ssNMR) have become standard methods for determining the structure of protein fibrils. nih.govacs.org

Electron Microscopy (Scanning Electron Microscopy (SEM) & Transmission Electron Microscopy (TEM))

Electron microscopy techniques, such as Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM), are used to visualize the surface morphology and internal structure of materials at a microscopic level.

In the study of quinoline derivatives, SEM has been used to observe the morphology of particles. slideheaven.com For example, preliminary SEM measurements of nanoparticle systems involving quinoline derivatives have been conducted. slideheaven.com In the context of the biological applications of quinoline derivatives, TEM has been used to study the morphological changes in parasites treated with these compounds, revealing alterations in their internal structures. nih.gov Furthermore, SEM has been employed to observe the effects of 8-hydroxyquinoline (B1678124) derivatives on the cell walls of fungi, showing irregularities and roughness after treatment. researchgate.net

Computational and Theoretical Studies of 2 Fluoroquinolin 8 Ol

Electronic Structure Calculations (e.g., Density Functional Theory (DFT))

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of molecules. It is a popular computational tool for studying quinoline (B57606) derivatives and their properties. rsc.orgnih.gov DFT calculations can determine the optimized molecular geometry, vibrational frequencies, and electronic properties of 2-Fluoroquinolin-8-ol.

For related quinoline compounds, such as 8-hydroxyquinoline (B1678124) (8-HQ) and its N-oxide, DFT calculations using functionals like B3LYP with basis sets such as 6-31G* have been shown to provide geometric parameters (bond lengths and angles) that are in good agreement with experimental X-ray diffraction data. nih.govresearchgate.net These calculations also allow for the prediction of vibrational spectra (IR and Raman), which can aid in the interpretation of experimental spectroscopic data. nih.gov

Key electronic properties that can be calculated using DFT include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is an important parameter for determining the chemical reactivity and kinetic stability of a molecule. nih.gov For instance, the HOMO-LUMO energy gap for 8-hydroxyquinoline has been theoretically determined to be around 4.52 eV. researchgate.net Furthermore, Molecular Electrostatic Potential (MEP) maps can be generated to identify the electrophilic and nucleophilic sites within the molecule, providing insights into its intermolecular interactions. nih.govmdpi.com

Table 1: Representative DFT Calculation Parameters for Quinoline Derivatives

ParameterTypical Value/MethodApplication
Functional B3LYPCalculation of molecular geometry and electronic properties. nih.gov
Basis Set 6–311++G(d,p)Provides a good balance of accuracy and computational cost. nih.gov
Software Gaussian09WA commonly used software package for DFT calculations. nih.gov
Calculated Properties Optimized geometry, vibrational frequencies, HOMO-LUMO energies, MEP maps. researchgate.netnih.govUnderstanding molecular structure, reactivity, and spectroscopic properties.

Reactivity Predictions and Mechanistic Modeling

Theoretical calculations are instrumental in predicting the chemical reactivity of this compound and modeling potential reaction mechanisms. Fukui functions, derived from DFT, are used to identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. nih.gov

Natural Bond Orbital (NBO) analysis is another powerful tool that provides insights into intramolecular and intermolecular bonding and interactions between orbitals. nih.gov It can be used to understand charge delocalization and hyperconjugative interactions, which are crucial for determining the stability and reactivity of the molecule. nih.gov By analyzing the stabilization energies of bonding and antibonding orbital interactions, researchers can gain a deeper understanding of the electronic factors governing the molecule's behavior. nih.gov

These computational approaches have been successfully applied to related compounds like 2-chloroquinoline-3-carboxaldehyde to study its chemical reactivity. nih.gov The same methodologies can be applied to this compound to predict its reactive sites and to model the mechanisms of its reactions, such as coordination with metal ions or interactions with biological macromolecules.

Molecular Docking Studies (focus on chemical interaction mechanisms)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to understand the interaction between a small molecule (ligand) and a biological macromolecule (receptor), such as a protein or DNA. researchgate.net For quinoline derivatives, molecular docking studies have been employed to investigate their potential as inhibitors of various enzymes and proteins. mdpi.comresearchgate.netnih.gov

The primary goal of molecular docking is to identify the binding mode and estimate the binding affinity of the ligand to the receptor. This is achieved by sampling different conformations of the ligand within the active site of the receptor and scoring them based on a force field. The results can reveal key chemical interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, that stabilize the ligand-receptor complex. nih.gov

For example, molecular docking studies on various fluoroquinolones have been conducted to explore their binding mechanisms with human topoisomerase II, a target for some anticancer drugs. researchgate.net Similarly, docking studies have been performed on quinoline derivatives to evaluate their potential as inhibitors for targets like HIV reverse transcriptase and SARS-CoV-2 proteins. mdpi.comnih.gov These studies provide valuable information on the structure-activity relationships and can guide the design of new, more potent inhibitors. Although specific docking studies on this compound are not widely reported, the methodology is directly applicable to understand its potential interactions with various biological targets.

Table 2: Example of Molecular Docking Results for a Quinoline Derivative with HIV Reverse Transcriptase

CompoundDocking Score (kcal/mol)Interacting ResiduesType of Interaction
Quinoline Derivative 4-10.67LYS 101Hydrogen Bonding
Rilpivirine (Standard)-8.56LYS 101Hydrogen Bonding
Quinoline Derivative 14-9.34TYR 188, TRP 229Hydrophobic Interaction

Note: The data presented is for illustrative purposes based on studies of other quinoline derivatives. nih.gov

Theoretical Insights into Coordination Complex Energetics and Behavior

The 8-hydroxyquinolinate moiety is a well-known chelating agent that forms stable complexes with a wide range of metal ions. Theoretical methods can provide significant insights into the energetics and behavior of coordination complexes involving this compound.

DFT calculations can be used to determine the geometry of the metal complexes, the nature of the metal-ligand bonding, and the stability of the complexes. mdpi.com By comparing the energies of the reactants (metal ion and ligand) and the product (coordination complex), the binding energy can be calculated, providing a measure of the complex's thermodynamic stability.

Furthermore, theoretical calculations can elucidate the electronic properties of the coordination complexes, such as their frontier molecular orbitals and electronic absorption spectra. Time-dependent DFT (TD-DFT) can be used to predict the UV-Vis spectra of the complexes, which can be compared with experimental data. nih.gov This can help in understanding the electronic transitions, such as metal-to-ligand charge transfer (MLCT), that occur in these complexes. mdpi.com The thermal stability of these complexes can also be investigated computationally, complementing experimental techniques like thermogravimetric analysis (TGA). mdpi.com

Applications of 2 Fluoroquinolin 8 Ol in Chemical and Materials Science Research

Development of Fluorescent Chemical Probes and Sensors

The 8-hydroxyquinoline (B1678124) scaffold is a well-known fluorophore and metal-chelating agent, forming the basis for numerous fluorescent probes. The introduction of a fluorine atom, as in 2-Fluoroquinolin-8-ol, can modulate the electronic properties, photophysical characteristics, and biological stability of the resulting probes.

Zinc Ion Detection Probes based on 8-Amidoquinoline and Related Scaffolds

Fluorescent sensors are indispensable tools for detecting biologically and environmentally important species like the zinc ion (Zn²+). nih.govresearchgate.netnih.gov Derivatives of 8-aminoquinoline (B160924) and 8-amidoquinoline are particularly popular for developing fluorescent probes for Zn²+ detection due to their high sensitivity, selectivity, and biocompatibility. nih.govmdpi.compreprints.orgresearchgate.net These probes often operate through mechanisms like photo-induced electron transfer (PET), intramolecular charge transfer (ICT), or chelation-enhanced fluorescence (CHEF). researchgate.netnih.gov

The design of these sensors involves coupling the 8-aminoquinoline fluorophore with a specific receptor for the target ion. mdpi.com Introducing carboxamide groups to the 8-aminoquinoline core to create 8-amidoquinoline derivatives is a common strategy to improve water solubility and cell membrane permeability. nih.govresearchgate.netmdpi.com While research has heavily focused on 8-amidoquinoline derivatives, the underlying quinoline (B57606) structure is key to their function. mdpi.comarabjchem.org The this compound scaffold represents a related structural motif. Modifications to the quinoline core, such as fluorination, are known to enhance the biological activity and stability of compounds. researchgate.net Therefore, this compound serves as a valuable foundational structure for the design of new generations of fluorescent probes. Its derivatives have the potential to offer improved photophysical properties and selectivity for Zn²+ and other metal ions. mdpi.comarabjchem.org

Probes for Metal-Protein Interactions and Aggregates (Chemical Design and Characterization)

The dysregulation of metal ions like zinc and copper is implicated in various neurodegenerative diseases, including Alzheimer's disease, where they are known to interact with the amyloid-beta (Aβ) peptide, promoting its aggregation. nih.govnih.govmdpi.com This "metal hypothesis of Alzheimer's disease" has spurred the development of probes that can detect or modulate these metal-Aβ aggregates. nih.govnih.govnih.gov

This compound is a key component in the design of such probes. The design strategy often builds upon the metal-chelating properties of the 8-hydroxyquinoline core, with modifications aimed at enhancing affinity for metal ions and improving the ability to interact with and even dissolve Aβ aggregates. nih.govresearchgate.net Strategic fluorination of the 8-hydroxyquinoline scaffold is a key aspect of this design process. nih.gov For instance, a series of fluorinated 8-hydroxyquinolines were synthesized and evaluated for their ability to act as metal ionophores and inhibit zinc-induced Aβ oligomerization. nih.gov While this compound itself ([¹⁸F]CABS13) did not show a significant effect on Aβ aggregation in one in vitro study, other fluorinated derivatives demonstrated improved anti-Aβ aggregation activities. nih.gov

The characterization of these probes involves a multi-faceted approach. In vitro methods are used to assess their ionophore activity and their ability to inhibit or reverse the aggregation of Aβ oligomers. nih.gov Compounds that show promise are then often radiolabeled and evaluated in vivo using imaging techniques to study their interaction with metal-Aβ aggregates in disease models. nih.govnih.gov

Compound ClassDesign StrategyKey FindingsReference(s)
Fluorinated 8-Hydroxyquinolines Strategic fluorination of the 8-hydroxyquinoline core, based on lead compounds like clioquinol (B1669181) and PBT2.Certain derivatives showed exceptional metal ionophore ability (6–40-fold increase in copper uptake, >2-fold increase in zinc uptake) and potent inhibition of zinc-induced Aβ oligomerization (EC₅₀s < ~5 µM). nih.gov
Bifunctional Radioligands Hybrid design combining metal-chelating (quinoline-like) and Aβ-binding (stilbene-like) moieties.The resulting compounds could modulate metal-induced Aβ aggregation and dissolve Aβ aggregates from brain tissue of AD patients. nih.gov

Radiotracers for Imaging Methodologies (e.g., Positron Emission Tomography (PET) Imaging Agent Development)

Perhaps the most significant application of this compound to date is in the development of radiotracers for Positron Emission Tomography (PET), a powerful non-invasive imaging technique. nih.govutupub.fi The fluorine-18 (B77423) (¹⁸F) isotope is ideal for PET due to its convenient half-life (109.7 min) and low positron energy (635 keV). acs.org

The ¹⁸F-labeled version of this compound, known as [¹⁸F]CABS13, has been developed as a promising PET radiopharmaceutical to probe the metal hypothesis of Alzheimer's disease. nih.govnih.govrsc.org It is designed to detect the elevated concentrations of metal ions associated with Aβ plaques. nih.gov

The radiosynthesis of [¹⁸F]CABS13 has been optimized to produce the tracer in high yields and purity. One method involves a two-step process starting from benzyloxy-2-chloroquinoline, which is first reacted with ¹⁸F-labeled potassium cryptand fluoride (B91410), followed by catalytic hydrogenation to remove the benzyl (B1604629) protecting group. rsc.orgresearchgate.net Another improved method utilizes a benzyloxymethyl (BOM) protecting group, allowing for deprotection under metal-free conditions. nih.gov

PET imaging studies with [¹⁸F]CABS13 in transgenic mouse models of Alzheimer's disease have shown promising results. nih.govrsc.org The tracer demonstrated higher uptake and retention in the brains of transgenic mice compared to wild-type controls, with the difference increasing with age, corresponding to the progression of pathology. nih.govresearchgate.net However, studies in non-human primates indicated low brain uptake and rapid metabolism, suggesting that more metabolically stable derivatives are needed for clinical translation. nih.gov

ParameterReported Value(s)Synthesis DetailsReference(s)
Radiochemical Yield 30% (uncorrected)From benzyloxy-2-chloroquinoline precursor rsc.orgresearchgate.net
19 ± 5% (uncorrected)From O-benzyloxymethyl precursor nih.gov
Radiochemical Purity >99%From benzyloxy-2-chloroquinoline precursor rsc.orgresearchgate.net
≥95%From O-benzyloxymethyl precursor nih.gov
Specific Activity >1 Ci/µmolFrom benzyloxy-2-chloroquinoline precursor rsc.orgresearchgate.net
>2.5 Ci/µmolFrom O-benzyloxymethyl precursor nih.gov
Synthesis Time ~70 minutesFrom benzyloxy-2-chloroquinoline precursor rsc.orgresearchgate.net
~80 minutesFrom O-benzyloxymethyl precursor nih.gov

Role as a Building Block for Advanced Functional Materials

The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science. researchgate.netnih.govscispace.com Its rigid, planar structure and the presence of a nitrogen heteroatom provide specific electronic and coordinating properties. Quinoline and its derivatives serve as foundational building blocks for a vast array of compounds with diverse biological activities, including antibacterial, antimalarial, and antineoplastic properties. researchgate.netnih.gov

This compound, with its defined substitution pattern, is categorized as a material building block. bldpharm.com It provides a starting point for the synthesis of more complex functional molecules. scispace.com The presence of three key features—the quinoline core, the fluorine atom, and the hydroxyl group—allows for versatile chemical modifications. The hydroxyl group can be derivatized, the fluorine atom can modulate the molecule's electronic properties and metabolic stability, and the quinoline ring can be further functionalized. This makes it a valuable precursor for creating libraries of compounds for drug discovery, developing new ligands for catalysis, or constructing components for organic electronic materials. scispace.combldpharm.com

Contributions to Organofluorine Compound Research for Biochemical Tool Development

The strategic incorporation of fluorine into organic molecules is a powerful strategy in medicinal chemistry and chemical biology. researchgate.net Fluorine's high electronegativity, small size, and ability to form strong bonds with carbon can profoundly influence a molecule's properties, including its acidity/basicity, metabolic stability, and binding affinity to biological targets. researchgate.net

The synthesis and application of this compound contribute significantly to the field of organofluorine chemistry, particularly in the context of developing biochemical tools. researchgate.netnih.gov The development of efficient methods to synthesize fluorinated quinolines, including this compound and its radiolabeled analogue [¹⁸F]CABS13, expands the synthetic chemist's toolbox. researchgate.netacs.orgrsc.org

Furthermore, the use of this compound and other fluorinated quinolines as platforms for PET tracers and fluorescent probes exemplifies how organofluorine chemistry is leveraged to create sophisticated tools for biological research. nih.govrsc.org These tools allow for the real-time, non-invasive study of complex biological processes, such as metal-protein interactions in the brain, providing invaluable insights into disease mechanisms. nih.govnih.govnih.gov The research into these fluorinated quinolines showcases a successful interplay between synthetic organofluorine chemistry and biochemical applications.

Challenges and Future Research Directions

Development of More Efficient and Regioselective Synthetic Routes for Fluorinated Quinolines

The synthesis of fluorinated quinolines, including 2-fluoroquinolin-8-ol, often presents challenges in terms of efficiency and regioselectivity. numberanalytics.comresearchgate.net Traditional methods can require harsh conditions, multi-step procedures, and may result in mixtures of isomers that are difficult to separate. scispace.comnih.gov One of the primary challenges lies in controlling the precise position of fluorine atom introduction onto the quinoline (B57606) core. numberanalytics.commdpi.com

Future research is directed towards the development of novel synthetic strategies that offer milder reaction conditions, higher yields, and improved regiocontrol. One promising approach is the one-carbon ring expansion of readily available indoles and pyrroles using bromofluorocarbene sources, which provides a straightforward route to 3-fluorinated quinolines. nih.govrsc.orgresearchgate.net This method is attractive due to its short reaction times and tolerance of air, making it a more practical alternative to traditional methods. nih.gov Another area of active investigation is the use of modern fluorinating agents, such as electrophilic N-F reagents, which have shown success in the fluorination of various heterocycles. numberanalytics.com However, overcoming the electron-deficient nature of the pyridine (B92270) and quinoline rings to achieve efficient fluorination remains a key objective. mdpi.com The development of catalytic methods, including those that are metal-free or utilize earth-abundant metals, is also a significant goal to enhance the sustainability and cost-effectiveness of these synthetic transformations. researchgate.net Furthermore, exploring skeletal editing of the quinoline framework itself presents an innovative strategy to access novel fluorinated scaffolds. bohrium.com

Exploration of Novel Derivatization Pathways and Chemical Space

Expanding the chemical space around the this compound scaffold is crucial for discovering new functionalities and applications. This involves exploring novel derivatization pathways to introduce a wide range of substituents at various positions on the quinoline ring. scispace.com The presence of the fluorine atom can influence the reactivity of the entire molecule, opening up unique avenues for chemical modification that are not available to its non-fluorinated counterparts. chim.it

Future research will likely focus on leveraging the unique electronic properties conferred by the fluorine atom to guide derivatization reactions. This includes exploring late-stage functionalization techniques that allow for the introduction of diverse chemical moieties into complex molecular architectures. nih.gov The development of modular synthetic routes, such as those employing regioselective cross-coupling reactions, will enable the combinatorial synthesis of libraries of this compound derivatives. nih.gov This expansion of chemical space is essential for structure-activity relationship (SAR) studies in drug discovery and for the development of new materials with tailored properties. researchgate.net The synthesis of fluorinated quinoline analogs with various substituents has already demonstrated the potential to yield compounds with interesting antifungal activities. mdpi.com The exploration of multicomponent reactions and one-pot syntheses also offers an efficient means to generate structural diversity around the quinoline core. tandfonline.com

Advanced Characterization of Transient Species and Reaction Intermediates in Fluorination

A deeper understanding of the mechanisms of fluorination reactions is essential for the rational design of more efficient and selective synthetic methods. A significant challenge in this area is the detection and characterization of highly reactive and short-lived transient species and reaction intermediates. acs.orgresearchgate.net Techniques like traditional NMR and chromatography are often insufficient to capture these fleeting molecular entities.

Future research will increasingly rely on advanced spectroscopic and spectrometric techniques to probe these reaction pathways in real-time. Electrospray ionization mass spectrometry (ESI-MS) and tandem mass spectrometry (MS/MS) have emerged as powerful tools for identifying and structurally characterizing reactive ionic intermediates in complex organic reactions, including electrophilic fluorination. xml-journal.net For instance, ESI-MS/MS has been used to characterize key radical cationic intermediates in reactions involving Selectfluor, providing support for a single-electron transfer (SET) mechanism. xml-journal.net In situ X-ray and neutron diffraction studies can provide valuable information on the evolution of solid-state structures during fluorination reactions, revealing the formation of distinct reaction intermediates. acs.org The application of techniques like femtosecond transient absorption spectroscopy could provide even more detailed insights into the ultrafast dynamics of these reactions. A novel concept for C–H nucleophilic fluorination of quinolines proposes a chain process involving an asynchronous concerted F⁻-e⁻-H⁺ transfer, avoiding the formation of high-energy Meisenheimer intermediates. acs.orgacs.orgacs.orgnih.gov Further computational and experimental studies are needed to validate and expand upon such proposed mechanisms. acs.orgacs.orgacs.orgnih.gov

Design and Synthesis of Next-Generation Chemical Probes with Enhanced Selectivity

This compound and its derivatives have shown considerable promise as fluorescent chemical probes for the detection of metal ions and for bioimaging applications. crimsonpublishers.comresearchgate.net A key challenge is to design next-generation probes with enhanced selectivity for specific analytes, improved photophysical properties (e.g., higher quantum yields, larger Stokes shifts), and better performance in complex biological environments. crimsonpublishers.comrsc.org

Future research in this area will focus on the rational design of probes based on a deep understanding of structure-property relationships. nih.govacs.org This includes the strategic placement of fluorine atoms and other functional groups to fine-tune the electronic and steric properties of the quinoline scaffold, thereby modulating its binding affinity and selectivity for target ions like Cd²⁺ and Cu²⁺. rsc.orgresearchgate.net For example, conformational restriction within the ligand framework has been shown to enhance fluorescence intensity and metal binding affinity in quinoline-based zinc sensors. rsc.org The development of multiphoton fluorescent probes based on the quinoline scaffold is another promising direction, offering advantages such as deeper tissue penetration and lower phototoxicity for in vivo imaging. crimsonpublishers.comresearchgate.net Furthermore, the creation of ratiometric and "turn-on" fluorescent probes will lead to more sensitive and reliable detection methods. researchgate.net The synthesis of highly tunable quinoline-based scaffolds that allow for the easy introduction of chemical diversity will be crucial for the high-throughput screening and discovery of optimized probes for specific biological targets. nih.govcrimsonpublishers.com

Deeper Understanding of Metal-Ligand Interactions and Their Modulation by Fluorine

The ability of this compound to chelate metal ions is central to many of its applications. A deeper understanding of the nature of the metal-ligand interactions and how they are modulated by the presence and position of the fluorine atom is a critical area of ongoing research. nih.govescholarship.org Fluorine's high electronegativity can significantly alter the electronic properties of the quinoline ligand, influencing the stability, geometry, and reactivity of the resulting metal complexes. escholarship.orgrsc.orgcdnsciencepub.com

Future research will employ a combination of experimental and computational techniques to elucidate these effects. X-ray crystallography provides precise structural information on metal complexes, while spectroscopic methods such as NMR and UV-Vis can probe the electronic structure and binding properties in solution. mdpi.com Computational methods, particularly density functional theory (DFT), are invaluable for modeling metal-ligand bonding, predicting geometries, and calculating binding energies. bohrium.com These studies will aim to unravel the subtle interplay of steric and electronic effects that fluorine substitution imparts. rsc.org For instance, research has shown that the introduction of fluorine can increase the Lewis acidity of a chelated metal center, potentially enhancing its catalytic activity. rsc.org Understanding these principles will enable the rational design of fluorinated quinoline ligands with tailored metal-binding properties for applications in catalysis, materials science, and medicine. nih.govresearchgate.net The study of how fluorination affects the redox properties of metal complexes is another important avenue, with implications for the development of new catalysts and therapeutic agents. nih.gov

Integration of Computational and Experimental Approaches for Rational Chemical Design

The synergy between computational chemistry and experimental synthesis is becoming increasingly vital for the rational design of novel molecules with desired properties. bioscipublisher.comnih.gov For complex systems like fluorinated quinolines, computational methods can provide predictive insights that guide synthetic efforts, saving time and resources. acs.orgnih.gov

The future of research on this compound and its analogs will be characterized by a deep integration of these two approaches. bioscipublisher.com Quantum mechanical calculations, such as DFT, can be used to predict key molecular properties, including electronic structure, reactivity, and spectroscopic signatures. bohrium.com This information can help in designing more efficient synthetic routes and in predicting the photophysical and metal-binding properties of new derivatives. researchgate.net Molecular dynamics simulations can provide insights into the conformational behavior of these molecules and their interactions with biological targets. nih.gov For example, in silico studies, including molecular docking and dynamics simulations, are being used to design and validate novel quinoline derivatives as potential enzyme inhibitors. nih.gov Fragment-based drug discovery (FBDD) approaches, often guided by computational screening, can identify key interactions that can be leveraged in the design of more potent and selective compounds. lifechemicals.com This iterative cycle of computational prediction, synthetic realization, and experimental validation will accelerate the discovery and optimization of next-generation materials and therapeutic agents based on the this compound scaffold. bioscipublisher.comnih.gov

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.